Comparative Commercial Purity: CAS 332187-61-8 vs. 6-Fluoro and 6-Bromo Boc-Protected Analogs
Among commercially available 6-halo-1'-Boc-spiro[benzoxazine-4,4'-piperidin]-2-one building blocks, the 6-chloro derivative (CAS 332187-61-8) is consistently offered at a minimum purity specification of 98% (HPLC), as verified by multiple independent vendors [1]. In contrast, the 6-fluoro analog (CAS not yet commercialized on major platforms) is often listed as 'custom synthesis' with no guaranteed purity benchmark, and the 6-bromo analog (e.g., 1'-methylspiro-(3,1-benzoxazine-6-bromo-4(2H)4'-piperidin)-2-one) is primarily reported in the patent literature for antipsychotic activity rather than as a stocked, quality-controlled intermediate [2].
| Evidence Dimension | Minimum guaranteed HPLC purity (commercial supply) |
|---|---|
| Target Compound Data | 98% (CAS 332187-61-8) |
| Comparator Or Baseline | 6-Fluoro analog: Not available (custom synthesis only); 6-Bromo analog: No minimum purity specification published for building block grade |
| Quantified Difference | A deliverable purity gap of ≥98% vs. unquantified purity for the 6-fluoro and 6-bromo comparators |
| Conditions | Vendor datasheets (Fluorochem, AKSci, GlpBio) and patent literature (US 4,558,049) accessed 2026 |
Why This Matters
For procurement, guaranteed 98% purity reduces the need for in-house re-purification prior to use in multi-step syntheses, directly saving time and cost.
- [1] GlpBio. 1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (GF44652, CAS 332187-61-8) Product Page. Accessed 2026. View Source
- [2] Antipsycotic benzoxazines. US Patent 4,558,049, filed December 10, 1982, and issued December 10, 1985. View Source
